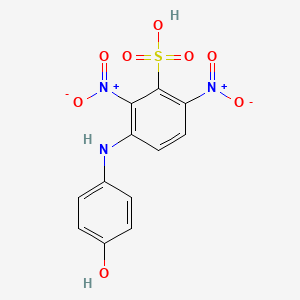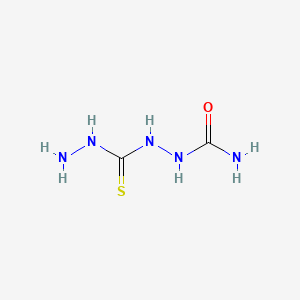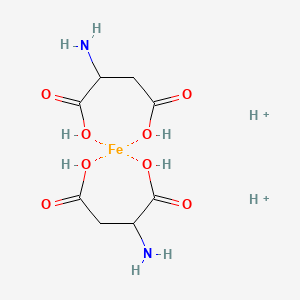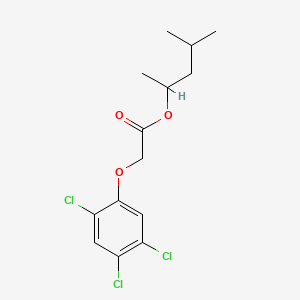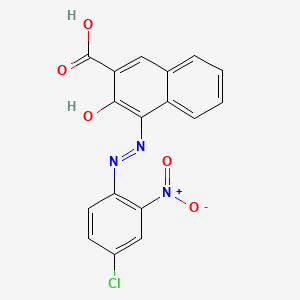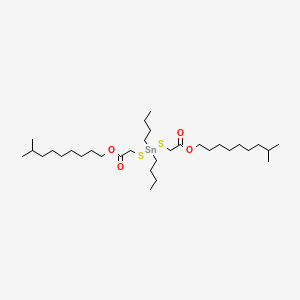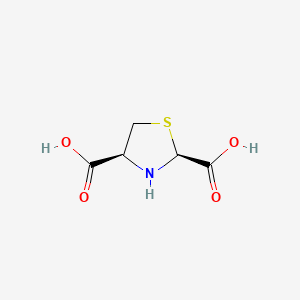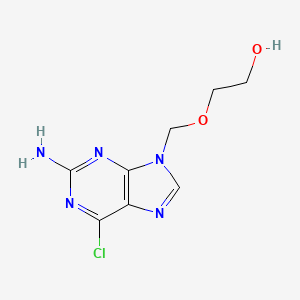
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine: is a synthetic compound that belongs to the class of purine analogs. It is structurally related to guanine and has been studied for its potential antiviral properties. This compound is known for its ability to interfere with viral DNA replication, making it a valuable candidate for antiviral drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine. The reaction is followed by neutralization with an acid and filtration to isolate the desired product . The process can be summarized as follows:
Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is treated with monoethanolamine.
Neutralization: The reaction mixture is neutralized with an acid.
Filtration: The product is isolated by filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs .
科学的研究の応用
Chemistry: In chemistry, 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential antiviral properties. It has shown activity against various viruses by inhibiting viral DNA replication .
Medicine: In medicine, this compound is explored for its potential use in antiviral therapies. It is particularly effective against herpes simplex virus and varicella-zoster virus .
Industry: In the industrial sector, the compound is used in the development of antiviral drugs and as a reference standard in analytical chemistry .
作用機序
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication . The compound targets viral DNA polymerase, which is essential for viral replication.
類似化合物との比較
Acyclovir: A well-known antiviral drug with a similar mechanism of action
Valacyclovir: A prodrug of acyclovir that has improved bioavailability.
Ganciclovir: Another antiviral compound used to treat cytomegalovirus infections.
Uniqueness: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is unique due to its specific structural modifications, which enhance its antiviral activity and selectivity. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable candidate for antiviral drug development .
特性
CAS番号 |
81777-49-3 |
|---|---|
分子式 |
C8H10ClN5O2 |
分子量 |
243.65 g/mol |
IUPAC名 |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |
InChIキー |
BSFGGUCAZGXDGK-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


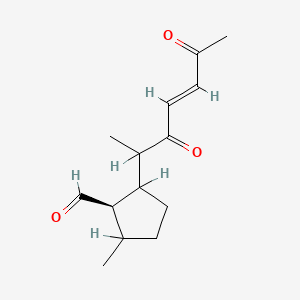
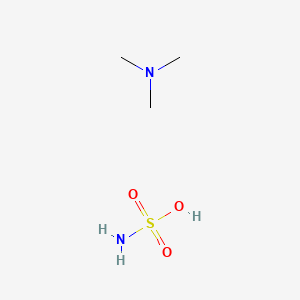
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
